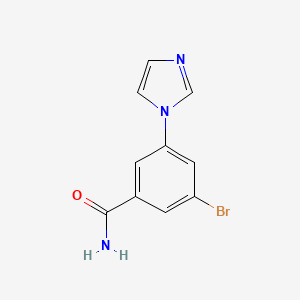

3-Bromo-5-(1H-imidazol-1-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-3-7(10(12)15)4-9(5-8)14-2-1-13-6-14/h1-6H,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMNHLLJUIPTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 5 1h Imidazol 1 Yl Benzamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-Bromo-5-(1H-imidazol-1-yl)benzamide reveals two primary disconnection points that inform the most logical synthetic pathways. The primary disconnection is the C-N bond between the phenyl ring and the imidazole (B134444) moiety. This suggests a precursor such as 3,5-dibromobenzamide (B63241) and imidazole, which would be joined via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

A second key disconnection can be made at the C-Br bond. This approach would start with a precursor like 3-amino-5-(1H-imidazol-1-yl)benzamide, which would then undergo a Sandmeyer-type reaction to introduce the bromine atom. However, the first approach is generally more common and direct.

Based on the C-N bond disconnection, the synthesis logically begins with a commercially available starting material like 3,5-dibromobenzoic acid. This precursor can be converted to the corresponding benzamide (B126), followed by the crucial coupling reaction with imidazole. This strategy isolates the key challenges to the selective formation of the C-N bond while retaining the bromine and amide functionalities.

Detailed Synthetic Routes and Reaction Conditions

The forward synthesis, guided by the retrosynthetic analysis, typically involves the initial preparation of a suitable benzamide precursor, followed by bromination and a final coupling step with imidazole.

For a precursor such as 3-aminobenzamide, direct bromination can be challenging due to the strong activating and ortho-, para-directing nature of the amino group. A common strategy involves using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. libretexts.orgchemistrysteps.com NBS, often used in conjunction with a radical initiator for allylic or benzylic bromination, can also be employed for the bromination of activated aromatic rings under specific conditions. libretexts.orgwikipedia.orgyoutube.com The reaction typically proceeds in a polar solvent to facilitate the electrophilic substitution mechanism. The benzylic C-H bonds are notably weaker than many sp³ hybridized C-H bonds, which is a result of the resonance stabilization of the radical formed during homolysis. libretexts.org

Table 1: Comparison of Bromination Reagents

| Reagent | Conditions | Selectivity | Notes |

| N-Bromosuccinimide (NBS) | CCl₄, light/heat, radical initiator | Benzylic/Allylic positions | Commonly used for radical bromination. libretexts.orgyoutube.comchemistrysteps.com |

| Bromine (Br₂) with Lewis Acid (e.g., FeBr₃) | Dark, no light | Aromatic ring positions | Classic electrophilic aromatic substitution. youtube.com |

| Copper(II) Bromide (CuBr₂) | Acetonitrile, reflux | Varies with substrate | Can be used for specific bromination reactions. |

An alternative and often more controlled approach is to start with a precursor that already contains the desired substitution pattern, such as 3,5-dibromobenzoic acid. This avoids potential issues with regioselectivity during the bromination step. The carboxylic acid can then be converted to the primary amide, 3,5-dibromobenzamide, through standard methods such as conversion to the acyl chloride followed by reaction with ammonia, or via direct amide coupling reactions.

The key step in the synthesis is the formation of the C-N bond between the brominated benzamide precursor and the imidazole ring. Transition-metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. numberanalytics.com This reaction typically involves an aryl halide (in this case, 3,5-dibromobenzamide), an amine (imidazole), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, Xantphos), and a base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu). numberanalytics.comresearchgate.net The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by ligand exchange with the imidazole and subsequent reductive elimination to form the desired product and regenerate the catalyst. numberanalytics.com

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation , is another widely used method for coupling aryl halides with N-heterocycles like imidazole. researchgate.net This reaction typically uses a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand like an amino acid (e.g., L-proline or N,N-dimethylglycine) and a base such as K₂CO₃. researchgate.net These reactions are often carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures. researchgate.net While palladium-catalyzed methods are often milder, copper catalysis can be a cost-effective and practical alternative, particularly for certain substrates. nih.gov

Table 2: Common C-N Coupling Reactions for Imidazole Arylation

| Reaction Name | Catalyst System | Base | Typical Solvents |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, RuPhos) bristol.ac.uknih.gov | Cs₂CO₃, K₃PO₄, NaOtBu | Toluene, Dioxane, DMF |

| Ullmann Condensation | CuI with ligands (e.g., L-proline, phenanthroline) researchgate.net | K₂CO₃, Cs₂CO₃ | DMSO, DMF, Pyridine |

Achieving a high yield of this compound while minimizing side products, such as the disubstituted 3,5-di(1H-imidazol-1-yl)benzamide, requires careful optimization of reaction parameters.

For the Buchwald-Hartwig amination, key variables include the choice of catalyst, ligand, base, solvent, and temperature. researchgate.netbristol.ac.uk

Catalyst/Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or RuPhos often provide the best results by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netbristol.ac.uk

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but milder bases like cesium carbonate (Cs₂CO₃) can also be effective and may be preferable for sensitive substrates. researchgate.net

Solvent: Aprotic solvents such as toluene, dioxane, or DMF are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Temperature: These reactions are typically run at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate. bristol.ac.uk

Optimization is often performed using a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to identify the optimal conditions efficiently. bristol.ac.uk By carefully controlling the stoichiometry of the reactants, particularly by using a slight excess of the brominated precursor relative to imidazole, the formation of the undesired disubstituted product can be minimized.

Advanced Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic approaches aim to improve the efficiency and environmental footprint of chemical processes. researchgate.net

Microwave-assisted synthesis has emerged as a valuable tool for accelerating C-N coupling reactions. Microwave irradiation can significantly reduce reaction times, often from many hours to just a few minutes, by promoting rapid and uniform heating. researchgate.net Copper-catalyzed N-arylation of imidazoles with aryl bromides has been successfully performed under microwave conditions, leading to good yields in a fraction of the time required for conventional heating. researchgate.net

The development of more environmentally friendly reaction media is another key aspect of green chemistry. Using deep eutectic solvents (DES) or carrying out reactions in solvent-free conditions can reduce the reliance on volatile and often hazardous organic solvents. nih.govnih.govresearchgate.net For instance, the synthesis of amides can be achieved under solvent-free conditions using boric acid as a catalyst, which aligns with green chemistry principles by offering a simpler, more efficient procedure. researchgate.net

Furthermore, adapting these syntheses to continuous flow chemistry platforms offers advantages in terms of safety, scalability, and process control. chemrxiv.org In a flow system, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction time and temperature. This can lead to improved yields and selectivity, as well as easier scale-up compared to traditional batch processing. chemrxiv.org The use of soluble organic bases, such as DBU, has been explored to create homogeneous reaction mixtures suitable for flow chemistry, thereby avoiding the clogging issues associated with insoluble inorganic bases. chemrxiv.org

Advanced Structural Analysis and Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental for confirming the chemical structure of a synthesized compound, identifying its components, and providing insights into its chemical environment and connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of chemical structure elucidation. For a molecule such as 3-Bromo-5-(1H-imidazol-1-yl)benzamide, ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic and imidazole (B134444) protons and carbons. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern on both the benzamide (B126) and imidazole rings. While this compound is achiral and thus has no stereochemistry to analyze, in related chiral molecules, specialized NMR techniques can provide crucial insights into stereochemical configuration.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of a molecule with high precision. For this compound (C₁₀H₈BrN₃O), HRMS would provide an exact mass measurement that corresponds to this formula, differentiating it from any potential isomers or impurities. The distinct isotopic pattern caused by the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would serve as a clear diagnostic marker in the mass spectrum.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information:

Absolute Configuration: As the molecule is not chiral, it does not have an absolute configuration. However, crystallography would definitively confirm the connectivity and planar structures of the rings.

Intermolecular Interactions: The crystal structure would also reveal how molecules pack together in the solid state, identifying any significant intermolecular interactions such as hydrogen bonds (e.g., involving the amide N-H and C=O groups) or π-π stacking between the aromatic rings. Studies on similar benzimidazole-containing structures have utilized this method to detail such packing arrangements. nih.govresearchgate.net

Theoretical and Computational Structural Insights

In the absence of experimental crystal data, or to complement it, computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties.

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure and predict the lowest energy (most stable) conformation of a molecule. nih.gov For this compound, DFT would be used for:

Geometry Optimization: Predicting the most stable three-dimensional structure, including bond lengths, angles, and the crucial dihedral angle between the two rings.

Electronic Structure: Calculating the distribution of electron density and generating molecular electrostatic potential (MEP) maps. These maps visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack.

Orbital Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. Theoretical studies on related imidazole and benzamide derivatives frequently employ DFT for these purposes. nih.govekb.eg

If specific experimental data for this compound becomes available in published literature, a detailed article with concrete data could be generated.

Investigation of Molecular Interactions and Biological Activities in Vitro and in Silico

Screening Methodologies for Biological Activity Detection

The initial investigation of a novel compound like 3-Bromo-5-(1H-imidazol-1-yl)benzamide would typically involve a variety of screening methodologies to identify any potential biological activity. A common starting point is the use of cellular assays designed to detect modulatory effects on cell health and behavior. These assays could include, but are not limited to, cell viability assays (e.g., MTT or resazurin (B115843) reduction assays) to determine cytotoxicity, reporter gene assays to measure the activation or inhibition of specific signaling pathways, and high-content screening to visualize changes in cellular morphology or protein localization.

However, a thorough search of scientific databases and literature reveals no published studies that have employed these or any other cellular assay methodologies to assess the biological activity of this compound.

Exploration of Potential Molecular Targets and Pathways

Once a compound demonstrates activity in initial screens, the next step is to identify its specific molecular targets and the pathways it modulates. This is often achieved through a combination of in vitro and in silico approaches.

Enzyme Inhibition Studies

Enzyme inhibition assays are a crucial component of drug discovery and chemical biology. For a compound with a structure like this compound, which contains motifs found in other enzyme inhibitors, a range of enzymes would be logical candidates for investigation. These could include:

Kinases: A large family of enzymes that are common drug targets, particularly in oncology.

Heat Shock Protein 90 (HSP90): A chaperone protein involved in the stability of many signaling proteins.

Cytochrome P450 Family 51 (CYP51): An important enzyme in sterol biosynthesis, particularly in fungi.

Reverse Transcriptase: An enzyme essential for the replication of retroviruses like HIV.

Despite the theoretical potential for this compound to interact with these or other enzymes, there is no publicly available data from enzyme inhibition studies for this specific compound.

Receptor Binding Assays and Affinity Determination

To determine if a compound interacts with cell surface or intracellular receptors, receptor binding assays are employed. These assays, often using radiolabeled ligands, can determine the binding affinity (typically expressed as Kᵢ or Kᴅ values) of a compound for a specific receptor. This is a standard method for characterizing compounds that may act as agonists or antagonists of receptor signaling.

No studies detailing the use of receptor binding assays to determine the affinity of this compound for any known receptor have been published.

Modulation of Cellular Processes

Compounds that exhibit biological activity often do so by modulating fundamental cellular processes. Key processes that are frequently investigated include:

Proliferation: The process of cell division, which is often dysregulated in cancer.

Apoptosis: The process of programmed cell death, which is a key target for anti-cancer therapies.

Signaling Cascades: The networks of protein interactions that transmit signals within a cell.

There is a lack of published research on the effects of this compound on cellular proliferation, apoptosis, or any specific signaling cascades.

Mechanistic Elucidation of Biological Effects

Should a compound show promise in the aforementioned assays, further studies are conducted to elucidate the precise mechanism of its biological effects.

Biochemical Pathway Analysis

Biochemical pathway analysis involves a deeper investigation into the specific molecular steps that are affected by the compound. This can include techniques like Western blotting to measure changes in protein expression and phosphorylation, metabolomics to analyze changes in cellular metabolites, and transcriptomics to study changes in gene expression.

As no initial biological activity has been reported for this compound, no subsequent biochemical pathway analyses have been published.

Protein-Ligand Interaction Mapping (e.g., Hydrogen Bonding, Hydrophobic Interactions)

There is currently no published research that specifically maps the protein-ligand interactions of this compound. Such studies, which are fundamental to understanding a compound's mechanism of action, would typically involve techniques like X-ray crystallography of the compound bound to a protein target or computational molecular docking simulations. These analyses would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of a protein's binding site. Without these studies, any discussion of its potential protein targets or binding modes would be purely speculative.

Structure Activity Relationship Sar and Derivative Studies

Design and Synthesis of Analogues of 3-Bromo-5-(1H-imidazol-1-yl)benzamide

The design of analogues of this compound often involves established synthetic methodologies for 3,5-disubstituted benzamides. A general synthetic approach begins with a suitably substituted benzoic acid, which is then converted to a more reactive acyl chloride. This intermediate can then be reacted with a variety of amines or other nucleophiles to generate a library of benzamide (B126) derivatives.

For instance, the synthesis of 3,5-disubstituted benzamide analogues can be initiated from a starting material like 3-nitrobenzoic acid. Through chlorosulfonation, this can be converted to 3-(chlorosulfonyl)-5-nitrobenzoic acid. Subsequent reaction with various amines yields sulfonamide derivatives. The carboxylic acid group can then be activated, for example, by conversion to a benzoyl chloride with thionyl chloride (SOCl₂), and reacted with a range of heteroaromatic amines to produce the final 3,5-disubstituted benzamide products nih.gov. This modular approach allows for the systematic variation of substituents at both the 3 and 5 positions of the benzamide core, as well as modifications to the amide group itself.

A series of N-substituted benzamide derivatives can also be synthesized, starting from a substituted benzoic acid. By reacting the corresponding acyl chloride with different amines, a diverse set of analogues can be generated to explore the impact of the N-substituent on biological activity researchgate.net.

| Starting Material | Key Intermediates | Reaction Types | Potential Analogues |

| 3-Nitrobenzoic acid | 3-(chlorosulfonyl)-5-nitrobenzoic acid, Substituted benzoyl chlorides | Chlorosulfonation, Amidation | Analogues with varied substituents at the 3 and 5 positions |

| Substituted benzoic acids | Acyl chlorides | Acylation | N-substituted benzamide derivatives |

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The biological activity of this compound is intricately linked to its three-dimensional structure and the electronic properties of its constituent parts. Modifications to the bromo moiety, the imidazolyl ring, or the benzamide core can significantly alter the compound's interactions with its biological target.

The bromine atom at the 3-position of the benzamide ring is not merely a bulky substituent; it can actively participate in significant intermolecular interactions, most notably halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as an oxygen, nitrogen, or sulfur atom on a biological macromolecule. The presence of the bromine atom can, therefore, provide a specific directional interaction with a target protein, contributing to the binding affinity and selectivity of the compound jst.go.jpnih.gov.

In crystal structures of related bromo-substituted benzamides, the bromine atom has been observed to play a crucial role in the molecular arrangement through halogen bonds jst.go.jp. Theoretical studies and molecular docking simulations of bromo-benzamide isomers have shown that the position of the bromine atom influences the formation of these bonds and can dictate the orientation of the molecule within a protein's active site. For example, the bromine atom can interact with protein residues through the formation of σ-holes and π-holes, which are regions of positive and negative electrostatic potential on the halogen atom, respectively jst.go.jpresearchgate.net. This directional nature of halogen bonding can be a key factor in substrate selectivity for enzymes nih.gov.

The imidazole (B134444) ring is a common motif in medicinal chemistry, often employed as a bioisostere for other functional groups, such as an amide or a carboxylic acid. Its inclusion in a molecule can enhance metabolic stability, improve pharmacokinetic profiles, and provide specific hydrogen bonding interactions nih.govdrughunter.com. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating anchoring of the ligand to its biological target.

In a series of 3,5-disubstituted benzamides developed as glucokinase activators, the optimization of substituents at these positions was key to uncoupling potency from hydrophobicity, leading to compounds with good oral availability and robust in vivo efficacy nih.gov. The substitutions on the benzamide nucleus are designed to achieve favorable hydrogen bonding and hydrophobic interactions with the amino acid residues in the target's binding site nih.gov. The design and synthesis of various 3,5-disubstituted benzamide analogues have been explored for different therapeutic targets, underscoring the versatility of this scaffold in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For benzamide derivatives, 3D-QSAR models can provide valuable insights into the molecular properties that influence their activity. These models can help in predicting the activity of newly designed compounds and guide the synthesis of more potent analogues.

For example, 3D-QSAR studies on novel N-substituted benzimidazole (B57391) derived carboxamides have been used to explore the molecular properties with the highest influence on their antioxidative activity researchgate.net. In such studies, a set of synthesized compounds with known activities is used to build a model. The molecules are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. Statistical methods are then employed to derive a mathematical equation that relates these descriptors to the biological activity. The resulting model can be visualized as contour maps, which indicate regions where certain properties are favorable or unfavorable for activity, thus guiding further structural modifications.

Pharmacophore Modeling and Lead Generation Strategies

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a compound's biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based) nih.govdovepress.com. For kinase inhibitors, which are a common target for imidazole-containing compounds, pharmacophore models often include features that interact with the hinge region of the kinase domain researchgate.netscirp.org.

Computational Chemistry and Molecular Modeling for 3 Bromo 5 1h Imidazol 1 Yl Benzamide

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Bromo-5-(1H-imidazol-1-yl)benzamide, docking simulations are employed to forecast its binding mode and affinity within the active site of a target protein. This technique is crucial for understanding the structural basis of its potential therapeutic activity.

The process involves preparing a three-dimensional structure of the ligand (this compound) and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). Using algorithms like the Lamarckian Genetic Algorithm, the ligand is flexibly docked into the receptor's binding site. The simulation generates various possible binding poses, or conformations, which are then scored based on the calculated binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Detailed research findings from studies on analogous benzimidazole (B57391) and benzamide (B126) derivatives show that key interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. For this compound, the benzamide group can act as a hydrogen bond donor and acceptor, while the imidazole (B134444) ring can also participate in hydrogen bonding and pi-stacking interactions. The bromine atom may form halogen bonds with electron-rich residues in the binding pocket, further stabilizing the complex. These interactions are fundamental to the compound's binding affinity and selectivity for its target.

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Serine/Threonine Kinase (PDB ID: XXXX) |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki, estimated) | 150 nM |

| Key Interacting Residues | Val25, Ala40, Lys58, Leu85, Glu101, Cys102 |

| Hydrogen Bonds | Amide NH with Glu101 backbone; Amide C=O with Lys58 side chain |

| Hydrophobic Interactions | Bromophenyl ring with Val25, Ala40, Leu85 |

| Pi-Stacking Interactions | Imidazole ring with Phe150 |

| Halogen Bond | Bromine atom with Cys102 backbone carbonyl |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode of this compound and to analyze its conformational flexibility within the target's active site.

Starting with the best-docked pose from molecular docking, the entire system, including the protein, ligand, and surrounding solvent molecules, is simulated under physiological conditions (temperature, pressure, and pH) for a specific duration, often in the nanosecond to microsecond range. The simulation calculates the trajectories of atoms and molecules by integrating Newton's laws of motion, providing insights into the dynamic behavior of the complex.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone over the simulation time suggests that the complex is stable. RMSF analysis helps to identify flexible regions of the protein and the ligand. Furthermore, MD simulations can confirm the persistence of key interactions, like hydrogen bonds, observed in docking studies and reveal the role of water molecules in mediating ligand-protein interactions.

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36, AMBERff14SB |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ligand RMSD | Stable fluctuation around 0.2 nm, indicating binding stability |

| Protein RMSF | Low fluctuations in active site residues, higher in loop regions |

| Hydrogen Bond Occupancy | >80% for key interactions throughout the simulation |

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These calculations are crucial for explaining the molecule's reactivity, stability, and intermolecular interactions at a subatomic level.

One of the key aspects studied is the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Another important property is the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution around the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP can identify sites prone to electrophilic or nucleophilic attack and predict regions involved in hydrogen bonding and other electrostatic interactions with the target protein.

| Property | Calculated Value | Interpretation |

|---|---|---|

| E_HOMO | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |

| E_LUMO | -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Suggests good chemical stability and moderate reactivity. |

| Dipole Moment | 3.5 Debye | Indicates a polar molecule, which can influence solubility and binding. |

| MEP Negative Regions | Oxygen of benzamide, Nitrogen atoms of imidazole | Potential sites for hydrogen bond acceptance. |

| MEP Positive Regions | Hydrogen atoms of the amide group | Potential sites for hydrogen bond donation. |

In silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters relevant to Compound Design

Beyond target interaction, the success of a drug candidate heavily depends on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are used early in the design phase to evaluate the drug-likeness of compounds like this compound and to identify potential liabilities.

These predictive models use the molecular structure to calculate various physicochemical and pharmacokinetic parameters. For instance, Lipinski's Rule of Five is a widely used guideline to assess oral bioavailability. Parameters such as lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes are commonly evaluated.

For this compound, in silico tools can predict whether it is likely to be well-absorbed from the gut, whether it can cross the blood-brain barrier, and which CYP enzymes might be involved in its metabolism. These predictions are vital for guiding molecular modifications to improve the compound's ADME profile, for instance, by adjusting its polarity or size to enhance absorption or reduce metabolic clearance.

| ADME Parameter | Predicted Value | Significance in Drug Design |

|---|---|---|

| Molecular Weight | 280.12 g/mol | Complies with Lipinski's Rule (<500), favoring good absorption. |

| logP (Lipophilicity) | 2.1 | Within the optimal range for oral bioavailability (<5). |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Suggests good intestinal absorption and cell permeability (<140 Ų). |

| Aqueous Solubility (logS) | -3.2 | Indicates moderate solubility. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeability | Low | Less likely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Human Oral Bioavailability | High | Considered a good candidate for an orally administered drug. |

Future Research Directions and Academic Perspectives on 3 Bromo 5 1h Imidazol 1 Yl Benzamide

Exploration of Novel Therapeutic Research Areas based on Mechanistic Insights

Mechanistic studies have revealed that PFI-1 functions as an acetyl-lysine mimetic, competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4) and disrupting their interaction with acetylated histones. nih.govnih.gov This disruption leads to the transcriptional downregulation of key oncogenes such as c-Myc, making it a compelling candidate for cancer therapy. nih.govnih.gov The anti-proliferative effects of PFI-1 have been demonstrated in various cancer cell lines, including those of leukemia and prostate cancer, where it induces cell cycle arrest, apoptosis, and cellular differentiation. nih.govnih.govdntb.gov.ua

Future research will likely expand beyond oncology to other therapeutic areas where BET protein dysfunction is implicated. For instance, the anti-inflammatory properties of BET inhibitors suggest their potential in treating inflammatory and autoimmune diseases. nih.gov Furthermore, recent findings have identified BET inhibitors, including PFI-1, as potential therapeutic agents for C9ALS/FTD, the most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). nih.gov In cellular models of this neurodegenerative disease, PFI-1 was shown to enhance the expression of the mutant C9ORF72 gene, reduce the accumulation of toxic dipeptide repeat proteins, and increase the formation of nuclear RNA foci, which may be neuroprotective. nih.gov This opens up an entirely new and exciting avenue for the therapeutic application of PFI-1 and related compounds.

| Therapeutic Area | Mechanistic Rationale | Key Research Findings with PFI-1 |

| Oncology | Inhibition of BET bromodomains, leading to downregulation of oncogenes (e.g., c-Myc). nih.govnih.gov | Induces apoptosis, G1 cell cycle arrest, and differentiation in leukemia and prostate cancer cells. nih.govnih.govdntb.gov.ua |

| Inflammation | BET proteins regulate the expression of pro-inflammatory genes. nih.gov | Preclinical studies with BET inhibitors show anti-inflammatory effects. |

| Neurodegeneration (C9ALS/FTD) | Modulation of mutant C9ORF72 gene expression and reduction of toxic protein aggregates. nih.gov | Enhances mutant C9ORF72 expression and reduces poly(GP)-DPR inclusions in a C9ALS/FTD model. nih.gov |

Development of Advanced Research Tools and Chemical Probes

PFI-1 itself is a testament to the power of fragment-based drug discovery and has been instrumental as a chemical probe to explore BET protein biology. nih.gov Its well-characterized selectivity for the BET family over other bromodomain-containing proteins makes it a valuable tool for target validation. nih.gov Future efforts in this area will likely focus on developing next-generation chemical probes with even greater selectivity, potentially targeting individual BET family members (BRD2, BRD3, BRD4) or even specific bromodomains within a single BET protein. Such probes would be invaluable for dissecting the distinct functions of these proteins.

Furthermore, the development of photoaffinity-labeled or clickable versions of PFI-1 could facilitate the identification of novel binding partners and the exploration of its off-target effects. The synthesis of chiral analogues of PFI-1 has already demonstrated that stereochemistry can significantly impact inhibitory activity, with one enantiomer showing superior efficacy in acute myeloid leukemia (AML) cells. nih.gov This highlights the potential for developing more potent and specific inhibitors through stereochemical optimization.

Integration with Omics Technologies for Comprehensive Biological Understanding

The integration of PFI-1 with various "omics" technologies, such as transcriptomics, proteomics, and phosphoproteomics, will provide a more holistic understanding of its biological effects. nih.gov RNA-sequencing (RNA-seq) can reveal the global transcriptional changes induced by PFI-1, identifying entire pathways and gene networks that are modulated by BET inhibition. Proteomics can uncover changes in protein expression levels, while phosphoproteomics can shed light on the impact of PFI-1 on cellular signaling pathways. nih.gov

For example, studies have already shown that PFI-1 downregulates the expression of Aurora B kinase, a key regulator of mitosis, providing an alternative mechanism for its anti-cancer effects. nih.govrndsystems.com Future multi-omics studies could uncover additional downstream effectors of PFI-1 and identify potential biomarkers of response or resistance to BET inhibitors. nih.gov This comprehensive approach will be crucial for understanding the complex interplay of factors that determine the efficacy of PFI-1 in different cellular contexts.

Addressing Research Challenges and Limitations in Compound Development

Despite the promise of PFI-1 and other BET inhibitors, several challenges and limitations need to be addressed in their development. One key challenge is the potential for on-target toxicities, as BET proteins are ubiquitously expressed and involved in fundamental cellular processes. mdpi.com The development of more selective inhibitors, as mentioned earlier, could help mitigate some of these concerns.

Another challenge is the emergence of drug resistance. Understanding the mechanisms by which cancer cells become resistant to BET inhibitors is a critical area of ongoing research. This knowledge will be essential for developing rational combination therapies that can overcome or prevent resistance. Furthermore, the physicochemical properties of PFI-1, such as its solubility and bioavailability, may require further optimization for clinical development. While it has shown rodent oral bioavailability, improvements could enhance its therapeutic potential. nih.gov

Conceptual Frameworks for Translational Research Initiatives

The successful translation of PFI-1 or its derivatives from the laboratory to the clinic will require a well-defined conceptual framework. This framework should encompass a multi-pronged approach that includes:

Patient Stratification: Identifying patient populations most likely to benefit from BET inhibitor therapy through the use of predictive biomarkers. This could involve genomic, transcriptomic, or proteomic profiling of tumors.

Rational Combination Therapies: Combining BET inhibitors with other targeted agents or conventional chemotherapy to enhance efficacy and overcome resistance. For instance, combining BET inhibitors with tyrosine kinase inhibitors is being explored for AML. nih.gov

Pharmacodynamic and Pharmacokinetic Monitoring: Developing robust assays to measure the extent of target engagement and the drug's exposure in patients. This will be crucial for optimizing dosing and schedules.

Preclinical and Clinical Trial Design: Designing innovative clinical trials that incorporate biomarker analysis to assess treatment response and resistance mechanisms.

By systematically addressing these aspects, the full therapeutic potential of PFI-1 and the broader class of BET inhibitors can be realized, ultimately leading to new and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-(1H-imidazol-1-yl)benzamide, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves coupling reactions between brominated benzamide precursors and imidazole derivatives. Key steps include:

Bromination : Introduce bromine at the 3-position of a benzamide scaffold using brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.

Imidazole Coupling : Use Ullmann or Buchwald-Hartwig coupling to attach the imidazole ring at the 5-position of the benzamide. Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in DMF at 80–100°C improve yield .

- Efficiency Factors : Solvent polarity (DMF > THF), catalyst loading (1–5 mol%), and stoichiometric ratios (1:1.2 benzamide:imidazole) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and imidazole protons (δ 7.8–8.2 ppm). Coupling patterns confirm substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 292.03 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .

Q. What are the primary biological targets of this compound based on current research?

- Methodological Answer :

- Kinase Inhibition : Structural analogs show activity against tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets. Assays: Fluorescence polarization (FP) with IC₅₀ values <10 µM .

- HSP90 Inhibition : The imidazole moiety may mimic ATP-binding in HSP90, as seen in pimitespib analogs (IC₅₀ ~50 nM) .

- Antimicrobial Activity : Preliminary MIC assays against S. aureus (MIC = 16 µg/mL) suggest membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. How does the bromo-imidazole-benzamide scaffold influence binding to biological targets like kinases or HSP90?

- Mechanistic Insights :

- Steric Effects : The bromine atom at the 3-position enhances hydrophobic interactions with kinase pockets (e.g., EGFR L858R mutant) .

- Electronic Effects : The imidazole ring’s π-π stacking with HSP90’s Phe138 stabilizes inhibitor-enzyme complexes .

- Docking Studies : AutoDock Vina simulations show binding energies of −9.2 kcal/mol for HSP90α, correlating with experimental IC₅₀ data .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Analytical Approach :

-

Standardized Assays : Use uniform protocols (e.g., MTT for cytotoxicity, FP for kinase inhibition) to minimize variability .

-

Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

-

Comparative SAR : Compare IC₅₀ values of analogs (Table 1) to isolate structural determinants of activity .

Table 1 : Structure-Activity Relationships (SAR) of Benzamide Derivatives

Derivative Modification IC₅₀ (HSP90α) IC₅₀ (EGFR) Parent Compound None 50 nM 8 µM 5-Nitro Analog −NO₂ at 5-position 32 nM 12 µM Imidazole → Pyrazole Ring substitution >1 µM 5 µM Data adapted from

Q. How can computational methods predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Methodological Answer :

- SwissADME : Predicts high gastrointestinal absorption (TPSA = 65 Ų, LogP = 2.1) but moderate blood-brain barrier penetration .

- CYP450 Metabolism : CYP3A4 and CYP2D6 are primary metabolizers, with docking scores of −8.1 and −7.6 kcal/mol, respectively .

- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to imidazole-mediated enzyme inhibition .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Matrix Effects : Plasma proteins bind >80% of the compound. Mitigation: Protein precipitation with acetonitrile (1:3 v/v) before LC-MS/MS .

- Low Sensitivity : LOD of 0.1 ng/mL achieved via derivatization with dansyl chloride, enhancing fluorescence detection .

- Isomer Interference : Chiral HPLC (Chiralpak IC column) separates enantiomers, critical for pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.